molecular formula C22H15N3O2 B2748982 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1788678-34-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2748982
CAS No.: 1788678-34-1
M. Wt: 353.381
InChI Key: PXQMKOJMROQLDO-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core structure substituted with an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The benzofuran-2-carboxamide moiety is then introduced through further functionalization steps, often involving the use of reagents like carboxylic acid derivatives and amine coupling agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Benzofuran derivatives

  • Carboxamide derivatives

Uniqueness: N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. This compound's ability to interact with multiple targets and pathways sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-22(20-13-15-7-1-4-10-19(15)27-20)24-17-9-3-2-8-16(17)18-14-25-12-6-5-11-21(25)23-18/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMKOJMROQLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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